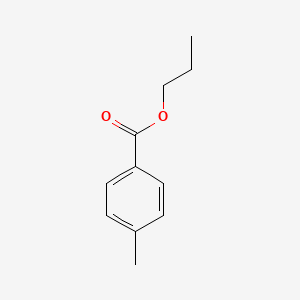

4-甲基苯甲酸丙酯

描述

Propyl 4-methylbenzoate is an organic compound with the molecular formula C11H14O2 . It is a derivative of benzoic acid, specifically a propyl ester of 4-methylbenzoic acid .

Synthesis Analysis

The synthesis of propyl benzoate, a similar compound, has been studied in solvent-free conditions . The process involves lipase-catalyzed transesterification, where lipase is immobilized on Hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) polymer blend . The reaction kinetics and mechanism were analyzed, and the activation energy was found to be 16.2 kcal/mol for immobilized Candida cylindracea (CCL) .Molecular Structure Analysis

The molecular structure of Propyl 4-methylbenzoate consists of a benzene ring substituted with a propyl ester and a methyl group . The average mass of the molecule is 178.228 Da, and the monoisotopic mass is 178.099380 Da .Physical and Chemical Properties Analysis

Propyl 4-methylbenzoate is a compound with the molecular formula C11H14O2 . The average mass of the molecule is 178.228 Da, and the monoisotopic mass is 178.099380 Da .科学研究应用

代谢和生物转化

4-甲基苯甲酸丙酯作为对羟基苯甲酸酯的一种,主要通过人肝脏中各种 UDP-葡萄糖醛酸转移酶 (UGT) 同工型的酯酶水解和葡萄糖醛酸化进行代谢。该过程表明对羟基苯甲酸酯(如 4-甲基苯甲酸丙酯)不会在人体组织中蓄积 (Abbas 等,2010)。

碱性水解

4-甲基苯甲酸丙酯的碱性水解已在不同状态下得到研究,结果表明与液态相比,在冻结状态下反应速率显著加快。这一发现对于了解含有此类酯的药物在不同储存条件下的稳定性至关重要 (Shija 等,1992)。

分析检测和质量控制

4-甲基苯甲酸丙酯使用微乳电动力色谱法 (MEEKC) 进行定量分析,该方法被证明在制药和化妆品行业的常规质量控制测试中很有用 (Mahuzier 等,2001)。

电化学传感

电化学方法已被用来研究对羟基苯甲酸酯(包括 4-甲基苯甲酸丙酯)在各种介质中的行为。这种方法对于检测、评估稳定性和此类防腐剂的环境影响很有用 (Radovan 等,2008)。

合成和聚合物化学

4-甲基苯甲酸丙酯已被用于合成具有特定光学性质的聚合物,有助于开发具有所需特性的材料,以用于各种应用 (Takagi 等,2013)。

环境影响和水处理

4-甲基苯甲酸丙酯在水处理过程中的降解、动力学、副产物和潜在毒性效应已得到评估,从而深入了解此类化合物的环境影响 (An 等,2018)。

安全和危害

未来方向

A functional electrolyte containing propyl 4-methylbenzenesulfonate (PMBS) additive has been developed to improve the performance of the LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite pouch full cells, especially the cycling lifetime under low temperature . This suggests potential future directions in the use of propyl 4-methylbenzoate and similar compounds in battery technology .

作用机制

Target of Action

Propyl 4-methylbenzoate is a chemical compound with the molecular formula C11H14O2 Similar compounds, such as propyl benzoate, are known to be used as food additives and preservatives due to their antimicrobial properties . They are also used as synthetic flavoring agents in foods .

Mode of Action

It is known that the propyl group in similar compounds can be added in two steps: a friedel crafts acylation followed by a clemmensen reduction . This process is hindered if the benzene ring is strongly deactivated .

Biochemical Pathways

Similar compounds like methyl benzoate are known to be involved in the biosynthesis of floral scent compounds . The emission of methyl benzoate is flower-specific and developmentally regulated . Genes associated with methyl benzoate biosynthesis exhibit flower-specific or flower-preferential expression that is developmentally regulated .

Pharmacokinetics

The pharmacokinetics of similar compounds are often studied using high-performance liquid chromatography .

Result of Action

Similar compounds like propyl benzoate are known to have antimicrobial properties and are used as preservatives in cosmetics . They also have a nutty odor and sweet fruity or nut-like taste, and are used as synthetic flavoring agents in foods .

Action Environment

For example, the Friedel Crafts reactions used in the synthesis of similar compounds are hindered if the benzene ring is strongly deactivated .

生化分析

Biochemical Properties

Propyl 4-methylbenzoate plays a role in various biochemical reactions, particularly those involving esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds. Lipases, including those from Candida cylindracea, have been shown to facilitate the synthesis of esters like propyl 4-methylbenzoate under solvent-free conditions . These interactions are crucial for the compound’s role in biochemical pathways, as they enable the formation and breakdown of ester bonds, impacting various metabolic processes.

Molecular Mechanism

At the molecular level, propyl 4-methylbenzoate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound’s interaction with lipases involves binding to the enzyme’s active site, facilitating the hydrolysis or synthesis of ester bonds . Additionally, propyl 4-methylbenzoate may influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.

属性

IUPAC Name |

propyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBWFXCDULFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864168 | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

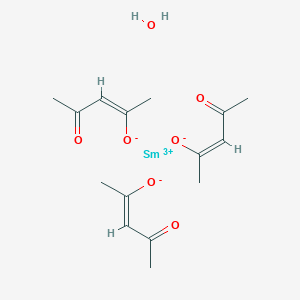

6976-69-8, 9015-73-0 | |

| Record name | NSC24768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextran, 2-(diethylamino)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

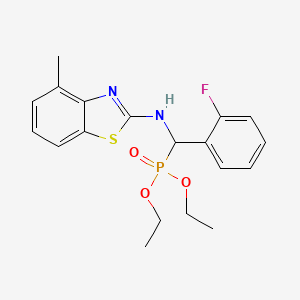

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)